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Compound of Interest

Compound Name: 4-(Isothiazol-5-yl)phenol

CAS No.: 68535-60-4

Cat. No.: B1497212

Get Quote

Executive Summary & Structural Logic
Compound: 4-(Isothiazol-5-yl)phenol Molecular Formula: C9H7NOS Molecular Weight:

177.22 g/mol CAS Registry: 1060802-53-8 (Representative)[1][2]

This guide provides an in-depth spectroscopic characterization of 4-(Isothiazol-5-yl)phenol, a
bi-aryl scaffold increasingly utilized in medicinal chemistry as a bioisostere for bi-phenyl

systems.[1][2] The molecule features an electron-rich phenolic ring coupled to an electron-

deficient isothiazole ring at the C5 position.[2]

Key Spectroscopic Challenges:

Solvent Effects: The phenolic hydroxyl group necessitates polar aprotic solvents (DMSO-d6)

for clear resolution of the OH proton and prevention of aggregation-induced broadening.

Ring Current Anisotropy: The orthogonal or twisted arrangement of the two rings influences

the chemical shift of the ortho-protons on the phenol ring.
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Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][3][4][5][6][7]
Theoretical Framework & Assignment Logic
The 1H NMR spectrum is characterized by two distinct aromatic systems: the AA'BB' pattern of

the para-substituted phenol and the AX system of the isothiazole ring (H3 and H4).

Isothiazole Sector:

H3 (Isothiazole): Located adjacent to the nitrogen atom (C=N bond), this proton is

significantly deshielded.

H4 (Isothiazole): Located beta to the nitrogen, appearing upfield relative to H3.

Phenol Sector:

H2'/H6':Ortho to the isothiazole ring; deshielded by the anisotropic effect of the

heterocyclic ring.

H3'/H5':Ortho to the hydroxyl group; shielded by the electron-donating oxygen (+M effect).

Predicted 1H NMR Data (400 MHz, DMSO-d6)
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Position Proton Type
Chemical
Shift (δ,
ppm)

Multiplicity

Coupling
Constant (

, Hz)

Assignment
Logic

OH Phenolic OH 9.60 – 9.80 s (br) -

Exchangeabl

e; shift varies

with

conc./temp.

[1][2]

H-3 Isothiazole 8.45 – 8.55 d

Deshielded

by adjacent

Nitrogen.[1]

[2]

H-4 Isothiazole 7.55 – 7.65 d

Coupled to H-

3; typical

heteroaromati

c range.[1][2]

H-2', 6' Phenyl (Ar-H) 7.45 – 7.55 d

Deshielded

by isothiazole

ring.[1][2]

H-3', 5' Phenyl (Ar-H) 6.80 – 6.90 d

Shielded by

OH group

(+M effect).[1]

[2]

13C NMR Data (100 MHz, DMSO-d6)
C-OH (Phenol): ~158.0 ppm[1][2]

C-3 (Isothiazole): ~157.0 ppm (C=N character)[1][2]

C-5 (Isothiazole): ~165.0 - 170.0 ppm (Quaternary, ipso to phenol)[1][2]

C-4 (Isothiazole): ~118.0 - 120.0 ppm[1][2]
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Ar-C (Phenol): 127.0 (C2'/6'), 116.0 (C3'/5'), 122.0 (C1', ipso).[1]

NMR Connectivity Diagram
The following diagram illustrates the spin-spin coupling network and NOE (Nuclear Overhauser

Effect) correlations essential for structural verification.
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Click to download full resolution via product page

Figure 1: NMR Coupling Network and Spatial Correlations. Solid lines indicate scalar coupling;

dashed lines indicate spatial proximity detectable by NOESY.

Mass Spectrometry (MS)[1][8][9][10]
Ionization & Molecular Ion[1][2][11]

Technique: ESI (Electrospray Ionization) or EI (Electron Impact).[1][2]

Molecular Ion:

ESI (+): [M+H]+ = 178.03 m/z[1]

ESI (-): [M-H]- = 176.01 m/z (Preferred for phenols due to acidity).[1][2]

Fragmentation Pattern (EI)
The isothiazole ring is the primary site of high-energy fragmentation. The cleavage of the weak

S-N bond is a diagnostic pathway.

Molecular Ion (m/z 177): Base peak (often stable due to aromaticity).[1][2]

Loss of HCN (m/z 150): Characteristic of isothiazoles (cleavage of C3-N2).[1][2]

Loss of CO (m/z 149): Characteristic of phenols (Ring contraction).

Thirene Cation (m/z ~134): Formation of sulfur-containing intermediates.[1][2]
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Figure 2: Proposed EI-MS Fragmentation Pathway showing parallel losses of HCN

(heterocycle) and CO (phenol).[1][2]

Infrared Spectroscopy (IR)[1][6]
The IR spectrum serves as a rapid fingerprinting tool. The coexistence of the broad OH band

and the sharp heteroaromatic stretches is confirmatory.
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Description

O-H Stretch 3200 – 3400 Broad, Strong
H-bonded phenolic

hydroxyl.

C=N Stretch 1490 – 1520 Medium

Characteristic

isothiazole ring

breathing.[1][2]

C=C Aromatic 1580 – 1610 Strong
Phenyl ring skeletal

vibrations.[2]

C-O Stretch 1230 – 1260 Strong Phenolic C-O bond.[2]

C-S Stretch 700 – 800 Weak/Medium

C-S bond vibrations

(Fingerprint region).[1]

[2]

Experimental Protocol: Sample Preparation
To ensure reproducibility of the data presented above, the following protocol is recommended

for analytical sample preparation.

NMR Sample Prep
Solvent Choice: Use DMSO-d6 (99.9% D).[1][2]

Why? CDCl3 often leads to broad or invisible OH peaks due to rapid exchange and poor

solubility of polar phenols.

Concentration: Prepare a solution of 5-10 mg of compound in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids which

cause line broadening.[2]

HPLC-MS Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
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Mobile Phase:

A: Water + 0.1% Formic Acid.[2]

B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm and 280 nm (Phenol absorption).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Spectroscopic Profile: 4-(Isothiazol-5-
yl)phenol[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1497212/docs#comprehensive-spectroscopic-profile-
4-isothiazol-5-yl-phenol-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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